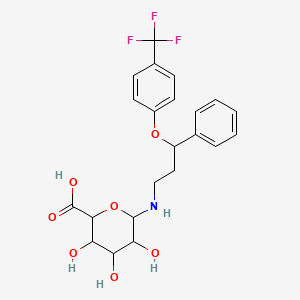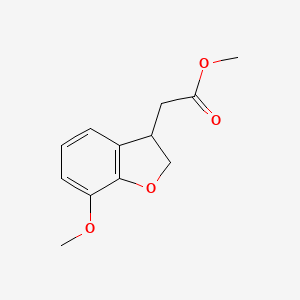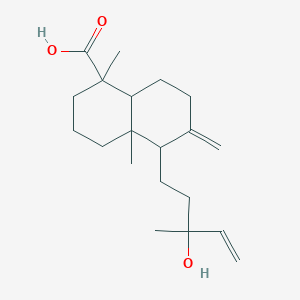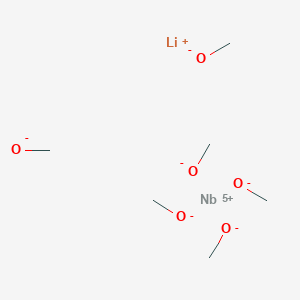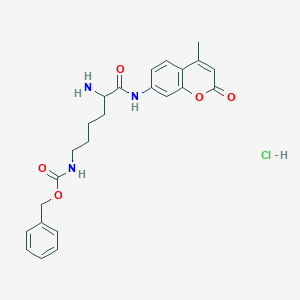![molecular formula C5H11NO B12291830 2-[(2S)-oxetan-2-yl]ethan-1-amine](/img/structure/B12291830.png)
2-[(2S)-oxetan-2-yl]ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2S)-oxetan-2-yl]ethan-1-amine is a chemical compound with the molecular formula C₅H₁₁NO. It is a chiral amine, meaning it has a specific three-dimensional arrangement that can exist in two enantiomeric forms. This compound is primarily used in scientific research and industrial applications, particularly in the synthesis of pharmaceuticals and other bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2S)-oxetan-2-yl]ethan-1-amine typically involves the use of transaminase enzymes, which facilitate the conversion of precursor molecules into the desired amine. One common method involves the use of ω-transaminase to catalyze the transamination of oxetan-2-one with an appropriate amine donor . The reaction conditions often include a buffered aqueous solution, a suitable cofactor such as pyridoxal phosphate (PLP), and controlled temperature and pH to optimize enzyme activity.
Industrial Production Methods
Industrial production of this compound may involve similar enzymatic processes but on a larger scale. The use of immobilized enzymes or whole-cell biocatalysts can enhance the efficiency and yield of the synthesis. Additionally, optimizing substrate concentrations and reaction conditions can further improve the production process .
Chemical Reactions Analysis
Types of Reactions
2-[(2S)-oxetan-2-yl]ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, typically under basic or acidic conditions.
Major Products Formed
Oxidation: Imines or nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted amines depending on the reactants used.
Scientific Research Applications
2-[(2S)-oxetan-2-yl]ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.
Industry: Utilized in the production of fine chemicals and specialty materials
Mechanism of Action
The mechanism of action of 2-[(2S)-oxetan-2-yl]ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate for transaminase enzymes, facilitating the transfer of amino groups in biochemical reactions. This process is crucial in the synthesis of various bioactive molecules and pharmaceuticals .
Comparison with Similar Compounds
Similar Compounds
2-(2-Methoxyethoxy)ethanamine: Another amine with similar structural features but different functional groups.
1-Phenylpropan-2-amine: A chiral amine used in the synthesis of pharmaceuticals, similar in its application but with a different core structure.
Uniqueness
2-[(2S)-oxetan-2-yl]ethan-1-amine is unique due to its oxetane ring, which imparts distinct chemical properties and reactivity. This structural feature makes it valuable in the synthesis of complex molecules and enhances its utility in various scientific and industrial applications .
Properties
Molecular Formula |
C5H11NO |
|---|---|
Molecular Weight |
101.15 g/mol |
IUPAC Name |
2-[(2S)-oxetan-2-yl]ethanamine |
InChI |
InChI=1S/C5H11NO/c6-3-1-5-2-4-7-5/h5H,1-4,6H2/t5-/m0/s1 |
InChI Key |
UFNYTHZFYPQOIX-YFKPBYRVSA-N |
Isomeric SMILES |
C1CO[C@H]1CCN |
Canonical SMILES |
C1COC1CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![11-Hydroxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1(12),2(9),10,13(17)-tetraene-16,18-dione](/img/structure/B12291751.png)
![2,2-dimethylpropanoyloxymethyl 7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylate](/img/structure/B12291752.png)

![6-[(1E)-2-[3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]ethenyl]-5,6-dihydro-4-hydroxy-2H-pyran-2-one](/img/structure/B12291757.png)

![6-Benzofuranethanamine,N-methyl-N-[[(1R)-1,2,3,4-tetrahydro-5-methoxy-1-naphthalenyl]methyl]-](/img/structure/B12291774.png)

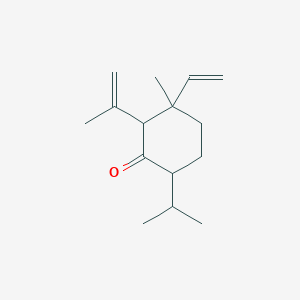
![(19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl) 2-[[2-[[4-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxyphenyl]carbamothioylamino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylbutanoate](/img/structure/B12291812.png)
